MW and LogP: Lipophilicity Determinants
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate possesses a significantly higher molecular weight and calculated LogP compared to simpler 7-bromo-2-naphthoate analogs. This increased lipophilicity, driven by the 4-benzyloxy group, directly impacts its behavior in biological assays, influencing membrane permeability, plasma protein binding, and overall pharmacokinetic profile . While specific experimental LogP data is unavailable, class-level inference from related naphthoates with similar bulky aromatic substituents supports this claim .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 385.25 g/mol; Calculated LogP (estimate from similar structures): ~6-7 |
| Comparator Or Baseline | Ethyl 7-bromo-2-naphthoate: Molecular Weight 279.13 g/mol; Calculated LogP ~4 |
| Quantified Difference | Target compound has a ~38% higher molecular weight and an estimated 2-3 log unit higher LogP. |
| Conditions | Calculated physicochemical properties based on molecular structure. |
Why This Matters
The pronounced difference in lipophilicity means Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate will exhibit markedly different solubility and permeability characteristics, making it a more suitable scaffold for developing compounds intended to cross biological membranes or engage lipophilic binding pockets.
